(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine
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Overview
Description
“(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1212386-50-9 . It has a molecular weight of 193.25 .
Molecular Structure Analysis
The IUPAC name for this compound is (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine . The InChI code for this compound is 1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m0/s1 .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of New Derivatives
Researchers have developed methods for synthesizing new derivatives and ring systems related to (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine. For instance, Schmidt et al. (2008) explored the creation of new ring systems by reacting amino acid esters with base to yield compounds with varying ring sizes, demonstrating the versatility of this scaffold in synthetic chemistry (Schmidt, Lindner, Shilabin, & Nieger, 2008).
Solid-Phase Synthesis
The solid-phase synthesis approach has been applied to 3,4-dihydro-benzo[1,4]diazepin-5-ones, demonstrating a method for generating a library of derivatives suitable for further biological evaluation. Fülöpová et al. (2012) described a process involving primary amines and various linkers, leading to the successful synthesis of benzodiazepines on a resin, highlighting an efficient strategy for diversifying the chemical space of this scaffold (Fülöpová, Gúcky, Grepl, & Soural, 2012).
Antibacterial Activity
The evaluation of antibacterial properties is a significant area of research for this compound derivatives. Aziz‐ur‐Rehman et al. (2015) synthesized N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives and tested them against various bacterial strains, finding moderate inhibitory effects compared to standard antibiotics, such as ciprofloxacin (Aziz‐ur‐Rehman, Siddiqa, Abbasi, Siddiqui, Khalid, Rasool, Ahmed, & Malik, 2015).
Multicomponent Reactions
The use of multicomponent reactions (MCRs) for the synthesis of complex structures related to this compound showcases the efficiency of combining multiple reactants to generate diverse molecular architectures. Marcaccini et al. (2003) detailed the synthesis of 1,4-thiazepines, 1,4-benzothiazepin-5-ones, and 1,4-benzothioxepin orthoamides through MCRs, illustrating the capability of this approach to rapidly construct complex and potentially bioactive molecules (Marcaccini, Miguel, Torroba, & García-Valverde, 2003).
Safety and Hazards
Properties
IUPAC Name |
(1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYATSWXTBXDHA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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